molecular formula C31H60O8 B167638 4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane CAS No. 1705-60-8

4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane

Cat. No.: B167638
CAS No.: 1705-60-8
M. Wt: 560.8 g/mol
InChI Key: ZHKCHSNXUCRFSM-UHFFFAOYSA-N
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Description

4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane is an organic compound known for its unique properties and applications in scientific research. It is a thermoset polymer widely used in the field of nuclear physics due to its ability to detect charged particles such as protons, alpha particles, and heavy ions.

Preparation Methods

The synthesis of 4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane undergoes various types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and peracids. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions can lead to the formation of various peroxides and other oxygenated compounds .

Scientific Research Applications

4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane has extensive applications in scientific research, particularly in the field of nuclear physics. It is used as a solid-state nuclear track detector (SSNTD) due to its high sensitivity and resolution. The compound is capable of detecting particles with energies as low as a few keV, making it suitable for various research applications. Additionally, it is used in medical dosimetry, space radiation monitoring, and other fields such as geology and archaeology.

Mechanism of Action

The mechanism of action of 4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane involves the detection of charged particles that pass through the polymer. These particles cause damage to the polymer, leaving behind tracks that can be etched using an etching solution. The size and shape of the tracks can be used to determine the energy and type of the particles. This mechanism makes the compound highly effective for use in nuclear track detection and other related applications.

Comparison with Similar Compounds

4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane is unique due to its high sensitivity and resolution in detecting charged particles. Similar compounds include 2,2-Bis(4,4-di-tert-butylperoxycyclohexyl)propane and 2,4-Di-tert-butylphenol . While these compounds also have applications in scientific research, this compound stands out due to its specific properties and effectiveness in nuclear track detection.

Properties

IUPAC Name

4-[2-[4,4-bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C31H60O8/c1-25(2,3)32-36-30(37-33-26(4,5)6)19-15-23(16-20-30)29(13,14)24-17-21-31(22-18-24,38-34-27(7,8)9)39-35-28(10,11)12/h23-24H,15-22H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCHSNXUCRFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC1(CCC(CC1)C(C)(C)C2CCC(CC2)(OOC(C)(C)C)OOC(C)(C)C)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O8
Record name 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE
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DSSTOX Substance ID

DTXSID8061890
Record name Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl)
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Molecular Weight

560.8 g/mol
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CAS No.

1705-60-8
Record name 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE
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Record name 1,1′,1′′,1′′′-[(1-Methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl) peroxide]
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Record name Peroxide, 1,1',1'',1'''-((1-methylethylidene)di-4-cyclohexanyl-1-ylidene)tetrakis(2-(1,1-dimethylethyl)
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Record name Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl)
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Record name Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl)
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Record name 2,2-bis(4,4-di-tert-butyldioxycyclohexyl)propane
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